molecular formula C22H38O B12641919 Tetra-sec-butylphenol CAS No. 97889-86-6

Tetra-sec-butylphenol

Cat. No.: B12641919
CAS No.: 97889-86-6
M. Wt: 318.5 g/mol
InChI Key: CBHPYQFMMHSJAU-UHFFFAOYSA-N
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Description

Tetra-sec-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of four sec-butyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetra-sec-butylphenol typically involves the alkylation of phenol with sec-butyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutylene. The reaction is carried out at elevated temperatures, usually in the range of 100°C to 110°C, in the presence of a catalyst such as aluminum phenolate . This method allows for the efficient production of this compound with high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high efficiency and yield. The use of advanced catalysts and reaction monitoring techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetra-sec-butylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, hydroquinones, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetra-sec-butylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetra-sec-butylphenol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress. The compound can also interact with enzymes and receptors, modulating their activity and exerting biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetra-sec-butylphenol is unique due to the presence of four sec-butyl groups, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

97889-86-6

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

2,3,4,5-tetra(butan-2-yl)phenol

InChI

InChI=1S/C22H38O/c1-9-14(5)18-13-19(23)21(16(7)11-3)22(17(8)12-4)20(18)15(6)10-2/h13-17,23H,9-12H2,1-8H3

InChI Key

CBHPYQFMMHSJAU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1C(C)CC)C(C)CC)C(C)CC)O

Origin of Product

United States

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